2-(bromomethyl)-1-ethyl-4-methylbenzene
Description
2-(Bromomethyl)-1-ethyl-4-methylbenzene is an aromatic compound featuring a bromomethyl group at the 2-position, an ethyl group at the 1-position, and a methyl group at the 4-position of the benzene ring. This structure confers unique reactivity due to the electron-withdrawing bromine atom and the steric effects of the alkyl substituents. Bromomethyl-substituted aromatics are widely utilized as alkylating agents in organic synthesis, particularly in pharmaceuticals and agrochemicals.
Properties
CAS No. |
2742656-11-5 |
|---|---|
Molecular Formula |
C10H13Br |
Molecular Weight |
213.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(bromomethyl)-1-ethyl-4-methylbenzene typically involves the bromination of 1-ethyl-4-methylbenzene (p-ethyltoluene). The reaction is carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is conducted under reflux conditions in a suitable solvent like carbon tetrachloride or chloroform .
Industrial Production Methods
In an industrial setting, the bromination process can be scaled up using continuous flow reactors to ensure better control over reaction parameters and product quality. The use of halogenated solvents and radical initiators remains consistent with laboratory-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-1-ethyl-4-methylbenzene undergoes several types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromomethyl group can be substituted by various nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH3). Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is commonly employed.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include benzyl alcohols and benzoic acids.
Reduction: The major product is 1-ethyl-4-methylbenzene.
Scientific Research Applications
2-(Bromomethyl)-1-ethyl-4-methylbenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: It is used in the synthesis of pharmaceutical compounds, particularly those requiring a benzyl bromide moiety.
Material Science: The compound is used in the preparation of polymers and resins with specific properties.
Environmental Studies: It is utilized in the study of halogenated organic compounds and their environmental impact.
Mechanism of Action
The mechanism of action of 2-(bromomethyl)-1-ethyl-4-methylbenzene primarily involves its reactivity as a benzyl bromide derivative. The bromomethyl group is highly reactive towards nucleophiles, making it a valuable intermediate in substitution reactions. The compound can also participate in radical reactions due to the presence of the bromine atom .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below highlights key structural differences and similarities between 2-(bromomethyl)-1-ethyl-4-methylbenzene and related compounds:
Key Observations :
- Unlike thiazole derivatives , the absence of a heterocyclic ring in the target compound may reduce its utility in bioactive molecule synthesis but enhance stability under acidic conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
